Propanenitrile, 3-((2-(acetyloxy)ethyl)phenylamino)-, monoacetate
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Overview
Description
Propanenitrile, 3-((2-(acetyloxy)ethyl)phenylamino)-, monoacetate is a complex organic compound with a unique structure that includes a nitrile group, an acetyloxy group, and a phenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 3-((2-(acetyloxy)ethyl)phenylamino)-, monoacetate typically involves multiple steps. One common method includes the reaction of 3-(phenylamino)propanenitrile with acetic anhydride in the presence of a catalyst to introduce the acetyloxy group. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Propanenitrile, 3-((2-(acetyloxy)ethyl)phenylamino)-, monoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Propanenitrile, 3-((2-(acetyloxy)ethyl)phenylamino)-, monoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanenitrile, 3-((2-(acetyloxy)ethyl)phenylamino)-, monoacetate involves its interaction with specific molecular targets. The acetyloxy group can participate in esterification reactions, while the nitrile group can undergo hydrolysis or reduction. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Propanenitrile, 3-(phenylamino)-: This compound lacks the acetyloxy group and has different reactivity and applications.
Propanenitrile, 3-((2-(hydroxy)ethyl)phenylamino)-: Similar structure but with a hydroxy group instead of an acetyloxy group.
Uniqueness
Propanenitrile, 3-((2-(acetyloxy)ethyl)phenylamino)-, monoacetate is unique due to the presence of both the acetyloxy and nitrile groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these functional groups are required.
Properties
CAS No. |
71487-10-0 |
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Molecular Formula |
C15H20N2O4 |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
acetic acid;2-[N-(2-cyanoethyl)anilino]ethyl acetate |
InChI |
InChI=1S/C13H16N2O2.C2H4O2/c1-12(16)17-11-10-15(9-5-8-14)13-6-3-2-4-7-13;1-2(3)4/h2-4,6-7H,5,9-11H2,1H3;1H3,(H,3,4) |
InChI Key |
QFTRNUOMNHYMPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)OCCN(CCC#N)C1=CC=CC=C1 |
Origin of Product |
United States |
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